molecular formula C13H22BrNO2 B6215575 tert-butyl 2-bromo-6-azaspiro[3.5]nonane-6-carboxylate, Mixture of diastereomers CAS No. 2742657-32-3

tert-butyl 2-bromo-6-azaspiro[3.5]nonane-6-carboxylate, Mixture of diastereomers

Cat. No.: B6215575
CAS No.: 2742657-32-3
M. Wt: 304.22 g/mol
InChI Key: ZUAWDIHNBAZFQP-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromo-6-azaspiro[3.5]nonane-6-carboxylate: is a chemical compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are joined at a single atom. This particular compound is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other. The presence of the bromo and carboxylate functional groups makes it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of tert-butyl 2-bromo-6-azaspiro[3.5]nonane-6-carboxylate typically begins with readily available starting materials such as cyclohexanone and tert-butyl bromoacetate.

  • Reaction Steps: The process involves the formation of a spirocyclic intermediate followed by bromination and esterification steps. The reaction conditions usually require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF).

  • Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of a different spiro compound.

  • Substitution: The bromo group is highly reactive and can be substituted with various nucleophiles, leading to a wide range of derivatives.

  • Common Reagents and Conditions: Reagents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide for substitution reactions are commonly used. Reaction conditions vary depending on the specific transformation but often involve heating and the use of polar aprotic solvents.

Major Products Formed:

  • Ketones and Carboxylic Acids: Resulting from oxidation reactions.

  • Hydrogenated Derivatives: Formed through reduction reactions.

  • Nucleophilic Substitution Products: Various derivatives formed by substitution of the bromo group.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: The compound's derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties. Industry: It is utilized in the development of new materials and catalysts, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which tert-butyl 2-bromo-6-azaspiro[3.5]nonane-6-carboxylate exerts its effects depends on its specific derivatives and applications. For example, in pharmaceutical applications, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

  • Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate: Similar structure but with a different position of the bromo group.

  • Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate: Contains an oxygen atom in the spiro ring instead of a nitrogen atom.

  • Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: Features a keto group instead of a bromo group.

Uniqueness: Tert-butyl 2-bromo-6-azaspiro[3.5]nonane-6-carboxylate is unique due to its specific combination of functional groups and its ability to undergo diverse chemical transformations. Its versatility makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in science and industry.

Properties

CAS No.

2742657-32-3

Molecular Formula

C13H22BrNO2

Molecular Weight

304.22 g/mol

IUPAC Name

tert-butyl 2-bromo-6-azaspiro[3.5]nonane-6-carboxylate

InChI

InChI=1S/C13H22BrNO2/c1-12(2,3)17-11(16)15-6-4-5-13(9-15)7-10(14)8-13/h10H,4-9H2,1-3H3

InChI Key

ZUAWDIHNBAZFQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(C2)Br

Purity

95

Origin of Product

United States

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